DPA's structure, featuring a central carbon-carbon triple bond conjugated with two phenyl rings, makes it a useful building block for synthesizing more complex organic and organometallic compounds. Its reactivity allows it to participate in various reactions, such as Diels-Alder cycloadditions. For example, DPA reacts with tetraphenylcyclopentadienone to form hexaphenylbenzene, a molecule with interesting physical properties.
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DPA can be transformed into other functional molecules with specific applications. One example is the reaction with benzal chloride in the presence of potassium t-butoxide, which leads to the formation of 3-alkoxycyclopropene derivatives. These compounds have potential uses in organic synthesis and materials science due to their unique ring structure.
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The rigid structure and strong π-electron system of DPA make it a candidate material for various applications. Research is ongoing to explore its potential use in the development of new electronic materials, optoelectronic devices, and organic light-emitting diodes (OLEDs) due to its light-harvesting properties.
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Diphenylacetylene is a chemical compound with the formula , consisting of two phenyl groups attached to an acetylene unit. It appears as a colorless solid and is known for its planar molecular structure, with a central carbon-carbon triple bond measuring approximately 119.8 picometers. Diphenylacetylene serves as a significant building block in organic synthesis and is utilized as a ligand in organometallic chemistry due to its ability to coordinate with metal centers .
Diphenylacetylene can be synthesized through several methods:
Diphenylacetylene has several applications:
Interaction studies involving diphenylacetylene often focus on its reactivity with different catalysts and reagents. For instance, studies have shown how it interacts with nickel-cobalt catalysts during hydrogenation processes, revealing insights into catalytic efficiency and selectivity . Furthermore, its reactions with secondary amines and organometallic compounds have been explored to understand its behavior in complex chemical environments
Diphenylacetylene shares structural similarities with several other compounds, including: Diphenylacetylene is unique due to its dual phenyl groups that enhance its stability and reactivity compared to simpler alkynes like phenylacetylene. Its ability to participate in diverse reactions such as Diels-Alder cycloadditions and selective hydrogenations makes it a versatile compound in organic synthesis.Compound Formula Notable Features Phenylacetylene A simpler alkyne with one phenyl group. Tetracene A polycyclic aromatic hydrocarbon that exhibits unique electronic properties. 1,4-Diphenylbutyne Contains a butyne unit instead of an acetylene unit. Uniqueness of Diphenylacetylene
Diphenylacetylene exhibits a fundamentally planar molecular geometry, characterized by the linear arrangement of its central acetylenic unit with two phenyl rings positioned at opposite termini [1] [4]. The molecular structure consists of two phenyl groups attached to a carbon-carbon triple bond, creating the chemical formula C₆H₅C≡CC₆H₅ [1] [7]. This planar configuration is maintained through the sp hybridization of the acetylenic carbon atoms, which constrains the molecule to adopt a linear geometry around the central triple bond [1]. Crystallographic studies have revealed that while the predominant conformation is planar, the molecule can exhibit slight deviations from perfect planarity, with some conformations showing tilts of approximately 6 degrees in certain crystal packing arrangements [4] [13]. The planar geometry facilitates extensive π-electron delocalization between the phenyl rings and the acetylenic linker, contributing to the molecule's overall stability and electronic properties [4].
The carbon-carbon triple bond in diphenylacetylene exhibits a characteristic distance of 119.8 picometers, as determined through precise X-ray crystallographic analysis [1]. This bond length is consistent with typical acetylenic triple bonds and falls within the expected range for C≡C bonds, which typically measure between 120.0 and 120.3 picometers [5]. The measured distance of 119.8 picometers reflects the strong triple bond character, where three pairs of electrons are shared between the two carbon atoms [1] [13]. Comparative crystallographic studies have confirmed that acetylenic bond lengths in diphenylacetylene range from 1.204 to 1.206 Angstroms (120.4 to 120.6 picometers), demonstrating the consistency of this structural parameter across different crystal forms [13]. The triple bond distance is significantly shorter than typical C=C double bonds (approximately 133.9 picometers) and C-C single bonds (approximately 153.5 picometers), reflecting the increased bond order and electron density [5].
The phenyl groups in diphenylacetylene adopt specific orientational arrangements that are influenced by both intramolecular electronic effects and intermolecular packing forces [4]. In the predominant planar conformation, both phenyl rings are coplanar with the acetylenic unit, allowing for maximum conjugation between the aromatic π-systems and the triple bond [1] [4]. The phenyl rings are positioned at opposite ends of the linear acetylenic core, creating a symmetrical molecular architecture [7]. Experimental charge density analysis reveals that the acetylenic linker exhibits non-cylindrical electron density distribution, which is indicative of strong conjugation between the phenyl rings through the triple bond [4]. The π-orbitals of the acetylenic linker demonstrate the capacity to sustain various conjugation lengths between the phenyl rings, providing the molecule with conformational flexibility [4]. This flexibility allows diphenylacetylene to accommodate different packing arrangements in crystalline environments while maintaining its essential electronic characteristics [4].
Diphenylacetylene manifests as a crystalline solid with distinctive physical characteristics that reflect its molecular structure and intermolecular interactions [3] [14]. The compound typically appears as crystalline powder and chunks, exhibiting a well-defined crystalline lattice structure [14] [15]. The crystalline form demonstrates polymorphic behavior, with multiple crystal structures reported in the literature, each characterized by different molecular packing arrangements [4] [13]. The occurrence of polymorphic forms is attributed to the relatively low energy barriers between different conformational states, with energy differences of approximately kᵦT allowing for multiple stable crystal structures [4]. The crystalline appearance ranges from colorless to light yellow or pale brown, depending on purity and crystal form [3] [15]. The crystal structure facilitates efficient molecular packing through van der Waals interactions and π-π stacking between aromatic rings [9]. X-ray crystallographic studies reveal that the molecules can adopt both planar and slightly tilted conformations within the crystal lattice, contributing to the observed polymorphic behavior [4] [13].
The thermal properties of diphenylacetylene demonstrate well-characterized transition temperatures that are consistent across multiple literature sources [3] [11] [12]. The melting point ranges from 59°C to 62.5°C, with most experimental determinations falling within the 59-61°C range [3] [11] [14]. This melting point reflects the intermolecular forces present in the crystalline lattice, including van der Waals interactions and π-π stacking between aromatic systems [9]. The compound exhibits a boiling point of 300°C under standard atmospheric pressure (760 mmHg), indicating significant intermolecular attractions that require substantial thermal energy to overcome [12] [31] [32]. Under reduced pressure conditions of 19 mmHg, the boiling point decreases to 170°C, demonstrating the pressure-dependent nature of the liquid-vapor equilibrium [3] [14] [32]. The relatively high boiling point compared to the molecular weight (178.23 g/mol) suggests strong intermolecular interactions facilitated by the extended π-conjugation system and aromatic character of the molecule [9] [12]. These thermal properties make diphenylacetylene suitable for various synthetic applications requiring elevated temperatures [32].
Diphenylacetylene exhibits a density of 0.99 g/mL at 25°C, indicating a relatively high molecular packing efficiency in the liquid state [3] [14] [15]. This density value reflects the molecular weight of 178.23 g/mol and the effective molecular volume occupied by the compound [14]. Some literature sources report slight variations in density measurements, with values ranging from 0.966 to 1.136 g/cm³, likely reflecting differences in measurement conditions and crystal forms [7] [31]. The refractive index of diphenylacetylene is reported as 1.6415, representing an estimated value that reflects the compound's optical properties [3] [18]. This refractive index is characteristic of aromatic compounds with extended conjugation systems, where the delocalized π-electrons contribute to enhanced optical polarizability [16]. The relatively high refractive index compared to simple aliphatic compounds indicates the presence of aromatic chromophores and the extended conjugation between the phenyl rings and acetylenic unit [16]. These optical properties are consistent with the molecular structure and electronic characteristics of diphenylacetylene, making it suitable for applications requiring specific optical behavior [16].
Diphenylacetylene demonstrates excellent solubility characteristics in organic solvents, particularly in diethyl ether and hot alcoholic solutions [3] [14] [18]. The compound is described as miscible with ether, indicating complete solubility and compatibility with this common organic solvent [3] [18]. This high solubility in ether is attributed to the hydrophobic nature of the phenyl groups and the overall nonpolar character of the molecule [14]. In hot alcohol, specifically hot ethanol, diphenylacetylene exhibits significant solubility, though this is temperature-dependent [3] [32]. The enhanced solubility in hot alcohol compared to cold alcohol reflects the increased kinetic energy and reduced intermolecular forces at elevated temperatures [14]. The solubility behavior in organic solvents makes diphenylacetylene suitable for various synthetic procedures and purification techniques that rely on organic solvent systems [14]. The compound's compatibility with common organic solvents facilitates its use in solution-phase reactions and enables efficient extraction and crystallization procedures [3].
Diphenylacetylene exhibits pronounced hydrophobic characteristics, resulting in complete immiscibility with water [3] [14] [18]. This hydrophobic behavior is a direct consequence of the molecular structure, which consists entirely of aromatic and acetylenic carbon-hydrogen frameworks without polar functional groups [6]. The absence of hydrogen bond donors or acceptors in the molecular structure prevents significant interactions with water molecules [3]. The immiscibility with water is consistent with the compound's classification as a nonpolar organic molecule, where the predominant intermolecular forces are van der Waals interactions rather than hydrogen bonding [17]. This hydrophobic nature is advantageous in organic synthesis applications where anhydrous conditions are required [14]. The water immiscibility also facilitates separation and purification procedures, as diphenylacetylene can be readily separated from aqueous phases during extraction processes [3]. The hydrophobic characteristics are fundamental to understanding the compound's behavior in biological and environmental systems, where partitioning between aqueous and organic phases becomes significant [31].
Diphenylacetylene demonstrates compatibility with a wide range of chemical reagents commonly used in organic synthesis [3] [18]. The compound is stable under standard laboratory conditions and compatible with most organic solvents and neutral reagents [18]. The acetylenic functionality provides sites for various chemical transformations while maintaining overall molecular stability [26]. The aromatic phenyl groups contribute to the compound's stability through resonance stabilization and reduced reactivity toward many common reagents [3]. The molecule's stability allows for storage and handling under typical laboratory atmospheric conditions without significant decomposition [18]. Compatibility extends to most common organic bases and neutral nucleophiles, making diphenylacetylene suitable for various synthetic transformations [26]. The compound maintains stability in the presence of most transition metal catalysts used in organic synthesis, enabling its use in catalytic processes [26]. This broad reagent compatibility makes diphenylacetylene a versatile building block for organic synthesis applications [32].
Diphenylacetylene exhibits significant incompatibility with strong oxidizing agents, which poses important considerations for storage and handling protocols [3] [18] [23]. The compound is specifically noted as being incompatible with strong oxidizing agents, which can lead to unwanted oxidative transformations or potentially hazardous reactions [18]. Strong oxidizers such as permanganates, dichromates, and peroxides should be avoided in storage areas containing diphenylacetylene [23]. The acetylenic functionality is particularly susceptible to oxidative attack, which can result in the formation of carbonyl compounds or other oxidized products [23]. This incompatibility necessitates segregated storage away from oxidizing chemicals to prevent accidental contact and subsequent reactions [20] [25]. The aromatic phenyl groups, while generally stable, can also undergo oxidative transformations under strongly oxidizing conditions [23]. Chemical storage protocols recommend maintaining physical separation from oxidizing agents through the use of separate storage cabinets or designated areas [25]. Understanding these incompatibilities is crucial for safe handling and storage practices in laboratory and industrial environments [20] [23].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₀ | Multiple sources |
Molecular Weight | 178.23 g/mol | Literature values |
Melting Point | 59-62.5°C | Literature range |
Boiling Point (760 mmHg) | 300°C | Standard conditions |
Boiling Point (19 mmHg) | 170°C | Reduced pressure |
Density (25°C) | 0.99 g/mL | Literature value |
Refractive Index | 1.6415 | Estimated value |
Appearance | Crystalline solid | Physical observation |
Color | Colorless to light yellow | Visual characteristics |
C≡C Triple Bond Distance | 119.8 pm | X-ray crystallography |
Solvent/Medium | Solubility | Notes |
---|---|---|
Water | Immiscible/Insoluble | Hydrophobic nature |
Diethyl ether | Miscible/Soluble | Compatible organic solvent |
Hot alcohol (ethanol) | Soluble | Temperature-dependent solubility |
Cold alcohol | Limited solubility | Reduced solubility at low temperature |
Organic solvents (general) | Generally soluble | Compatible with most organic media |
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem,Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem,Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem,Liu et al. Incorporation of clusters within inorganic materials through their addition during the nucleation steps. Nature Chemistry, DOI: 10.1038/s41557-019-0303-0, published online 12 August 2019,Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021,Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021
Mavridis, A.; Moustakali-Mavridis, I. (1977). "A Reinvestigation of Tolane". Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. 33 (11): 3612–3615. doi:10.1107/S0567740877011674.
Cope, A. C.; Smith, D. S.; Cotter, R. J. (1954). "Diphenylacetylene". Organic Syntheses. 34: 42. doi:10.15227/orgsyn.034.0042.
Lee Irvin Smith; M. M. Falkof (1942). "Diphenylacetylene". Organic Syntheses. 22: 50. doi:10.15227/orgsyn.022.0050.
Fieser, L. F. (1966). "Hexaphenylbenzene". Organic Syntheses. 46: 44. doi:10.15227/orgsyn.046.0044.
Xu, Ruo; Breslow, Ronald (1997). "1,2,3-Triphenylcyclopropenium Bromide". Organic Syntheses. 74: 72. doi:10.15227/orgsyn.07